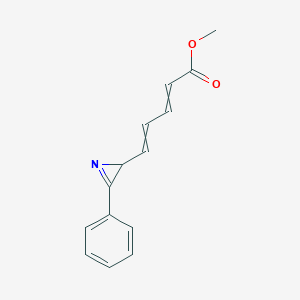
Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate is a chemical compound characterized by its unique structure, which includes a phenyl group attached to an azirine ring and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a phenyl-substituted azirine with a conjugated diene ester. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The phenyl group and the azirine ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate exerts its effects involves interactions with molecular targets and pathways. The azirine ring and the conjugated diene system can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(2-oxoazepan-1-yl)penta-2,4-dienoate
- Methyl 5-(2-oxopyrrolidin-1-yl)penta-2,4-dienoate
- Methyl 5-(2-oxopiperidin-1-yl)penta-2,4-dienoate
Uniqueness
Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate is unique due to the presence of the azirine ring and the phenyl group, which confer specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack these structural features .
Propiedades
Número CAS |
63361-98-8 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
methyl 5-(3-phenyl-2H-azirin-2-yl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H13NO2/c1-17-13(16)10-6-5-9-12-14(15-12)11-7-3-2-4-8-11/h2-10,12H,1H3 |
Clave InChI |
CBVSKRFUNWWXDO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC=CC1C(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)
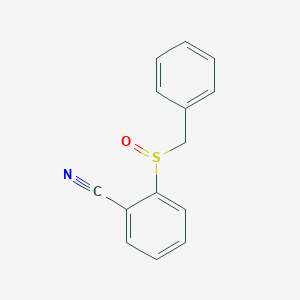
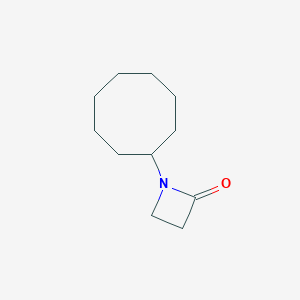
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)

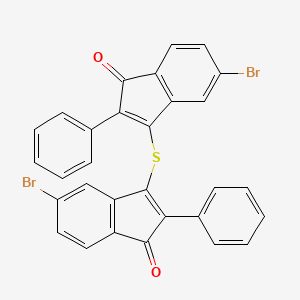
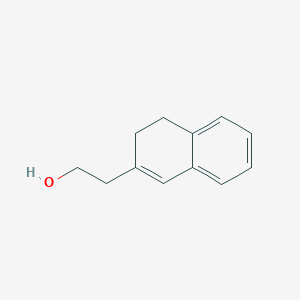
![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)
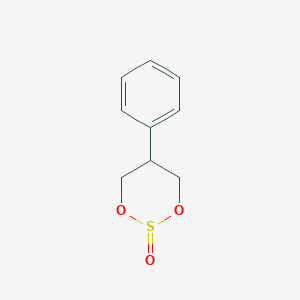
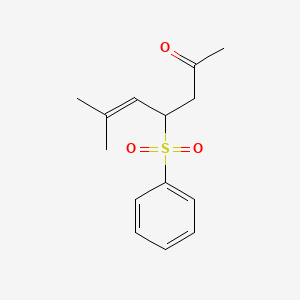
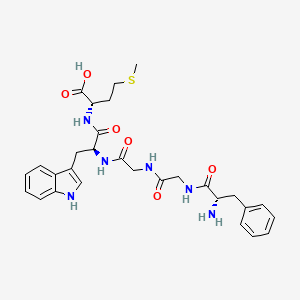
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)
